molecular formula C20H19FN2O5S2 B2641760 (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 886941-29-3

(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2641760
CAS RN: 886941-29-3
M. Wt: 450.5
InChI Key: XJIDRRUSWAJQLZ-XDOYNYLZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C20H19FN2O5S2 and its molecular weight is 450.5. The purity is usually 95%.
BenchChem offers high-quality (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-methyl 2-(2-((2-((4-fluorophenyl)sulfonyl)acetyl)imino)-5,6-dimethylbenzo[d]thiazol-3(2H)-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aldose Reductase Inhibitory Activity

A study highlighted the synthesis of new iminothiazolidin-4-one acetate derivatives, specifically evaluating them as inhibitors for aldehyde reductase (ALR1) and aldose reductase (ALR2). The derivatives demonstrated significant ALR2 inhibitory potency, indicating potential as novel therapeutic agents for diabetic complications. The structure–selectivity relationships and binding modes of these inhibitors with ALR2 were elucidated through docking and molecular dynamics simulations (Ali et al., 2012).

Chemical Modifier of Antibiotics

Efficient synthesis methods for (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid were developed, a compound valuable as a chemical modifier of cephalosporin antibiotics. The stereochemical structure of this compound was determined unambiguously through X-ray crystallography (Kanai et al., 1993). Another study also emphasized the practical preparation of the Z-isomer of this compound, noting its significance as a side-chain in the fourth generation of cephem antibiotics (Tatsuta et al., 1994).

Anticancer Potential

A novel synthesis of (Z)-ethyl 2-((Z)-5-((dimethylamino)methylene)-4-oxo-3-phenylthiazolidin-2-ylidene)acetate was reported. Its structure was established using spectral analysis and X-ray crystallography. The synthesized compounds exhibited moderate anticancer activity, indicating potential in cancer treatment (Mabkhot et al., 2019).

Antibacterial Activity

Newly synthesized compounds like methyl 2-(thiazol-2-ylcarbamoyl)acetate demonstrated potent antibacterial activity against various bacteria strains, establishing them as potential candidates for further development in antimicrobial treatments (Abdel-Wahab et al., 2008).

Corrosion Inhibition

Thiazole derivatives were studied for their effectiveness in inhibiting corrosion of mild steel in formic and acetic acid solutions. They showed mixed-type inhibition behavior, indicating potential utility in industrial applications to prevent metal corrosion (Quraishi & Sharma, 2005).

properties

IUPAC Name

methyl 2-[2-[2-(4-fluorophenyl)sulfonylacetyl]imino-5,6-dimethyl-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O5S2/c1-12-8-16-17(9-13(12)2)29-20(23(16)10-19(25)28-3)22-18(24)11-30(26,27)15-6-4-14(21)5-7-15/h4-9H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIDRRUSWAJQLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F)N2CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.